Benzyl 3-(8-chloroimidazo[1,5-a]pyrazin-3-yl)piperidine-1-carboxylate
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Overview
Description
Benzyl 3-(8-chloroimidazo[1,5-a]pyrazin-3-yl)piperidine-1-carboxylate is a synthetic organic compound with the molecular formula C19H19ClN4O2. This compound is characterized by the presence of a benzyl group, a piperidine ring, and an imidazo[1,5-a]pyrazine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-(8-chloroimidazo[1,5-a]pyrazin-3-yl)piperidine-1-carboxylate typically involves the following steps:
Formation of the Imidazo[1,5-a]pyrazine Core: This step involves the cyclization of appropriate precursors to form the imidazo[1,5-a]pyrazine ring system.
Introduction of the Chlorine Atom: Chlorination of the imidazo[1,5-a]pyrazine core is achieved using reagents such as thionyl chloride or phosphorus oxychloride.
Attachment of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions.
Benzylation: The final step involves the benzylation of the piperidine nitrogen using benzyl chloride under basic conditions
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput synthesis techniques and advanced purification methods such as chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-(8-chloroimidazo[1,5-a]pyrazin-3-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the chlorine-substituted position
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Benzyl 3-(8-chloroimidazo[1,5-a]pyrazin-3-yl)piperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in various industries
Mechanism of Action
The mechanism of action of Benzyl 3-(8-chloroimidazo[1,5-a]pyrazin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, thereby affecting various biochemical pathways. Detailed studies on its binding affinity and interaction with target proteins are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- Benzyl (S)-2-(8-chloroimidazo[1,5-a]pyrazin-3-yl)pyrrolidine-1-carboxylate
- Benzyl (S)-2-(1-bromo-8-chloroimidazo[1,5-a]pyrazin-3-yl)pyrrolidine-1-carboxylate
- Benzyl (S)-2-((3-chloropyrazin-2-yl)methyl)carbamoyl)pyrrolidine-1-carboxylate
Uniqueness
Benzyl 3-(8-chloroimidazo[1,5-a]pyrazin-3-yl)piperidine-1-carboxylate is unique due to its specific structural features, such as the combination of the imidazo[1,5-a]pyrazine core with a piperidine ring and a benzyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C19H19ClN4O2 |
---|---|
Molecular Weight |
370.8 g/mol |
IUPAC Name |
benzyl 3-(8-chloroimidazo[1,5-a]pyrazin-3-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C19H19ClN4O2/c20-17-16-11-22-18(24(16)10-8-21-17)15-7-4-9-23(12-15)19(25)26-13-14-5-2-1-3-6-14/h1-3,5-6,8,10-11,15H,4,7,9,12-13H2 |
InChI Key |
AAQMZLONCFKRQB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C3=NC=C4N3C=CN=C4Cl |
Origin of Product |
United States |
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